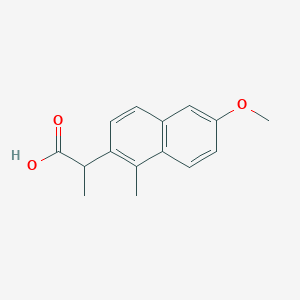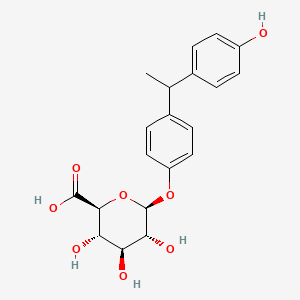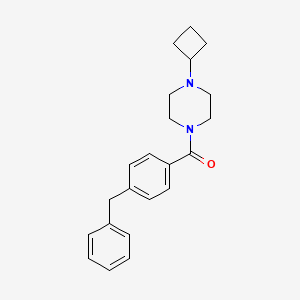
(4-Benzylphenyl)-(4-cyclobutylpiperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Benzylphenyl)-(4-cyclobutylpiperazin-1-yl)methanone is a complex organic compound with the IUPAC name this compound It is known for its unique structural features, which include a benzylphenyl group and a cyclobutylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-benzylphenyl)-(4-cyclobutylpiperazin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzylphenyl Intermediate: The benzylphenyl group can be synthesized through a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride.
Cyclobutylpiperazine Synthesis: The cyclobutylpiperazine moiety can be prepared by reacting cyclobutylamine with piperazine under controlled conditions.
Coupling Reaction: The final step involves coupling the benzylphenyl intermediate with the cyclobutylpiperazine moiety using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization includes:
Reaction Scaling: Scaling up the reactions while maintaining the reaction conditions to ensure high yield and purity.
Purification: Utilizing techniques such as recrystallization, column chromatography, and distillation to purify the final product.
Quality Control: Implementing stringent quality control measures to ensure the consistency and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
(4-Benzylphenyl)-(4-cyclobutylpiperazin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
(4-Benzylphenyl)-(4-cyclobutylpiperazin-1-yl)methanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of (4-benzylphenyl)-(4-cyclobutylpiperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors on the cell surface, leading to downstream signaling events.
Enzyme Inhibition: Inhibiting the activity of enzymes involved in critical biochemical pathways.
Modulation of Gene Expression: Affecting the expression of genes involved in various cellular processes.
Comparison with Similar Compounds
Similar Compounds
(4-Benzylphenyl)-(4-methylpiperazin-1-yl)methanone: Similar structure with a methyl group instead of a cyclobutyl group.
(4-Benzylphenyl)-(4-ethylpiperazin-1-yl)methanone: Similar structure with an ethyl group instead of a cyclobutyl group.
(4-Benzylphenyl)-(4-phenylpiperazin-1-yl)methanone: Similar structure with a phenyl group instead of a cyclobutyl group.
Uniqueness
(4-Benzylphenyl)-(4-cyclobutylpiperazin-1-yl)methanone is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties
Properties
Molecular Formula |
C22H26N2O |
|---|---|
Molecular Weight |
334.5 g/mol |
IUPAC Name |
(4-benzylphenyl)-(4-cyclobutylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C22H26N2O/c25-22(24-15-13-23(14-16-24)21-7-4-8-21)20-11-9-19(10-12-20)17-18-5-2-1-3-6-18/h1-3,5-6,9-12,21H,4,7-8,13-17H2 |
InChI Key |
GAVKXFGKWYCAJD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


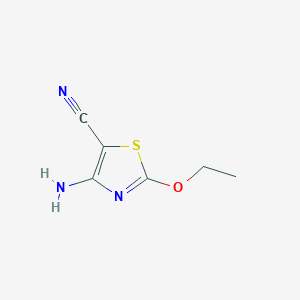
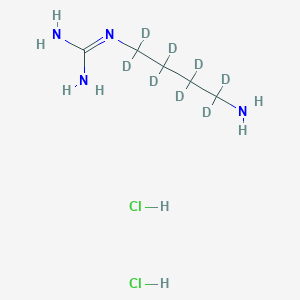
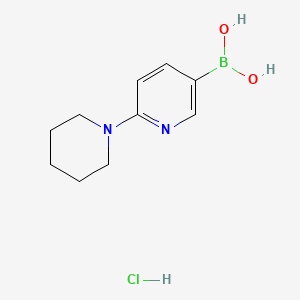
![(alphaZ)-alpha-[(2-Ethoxy-2-oxoethoxy)imino]-2-(formylamino)-4-thiazoleacetic Acid](/img/structure/B13855988.png)
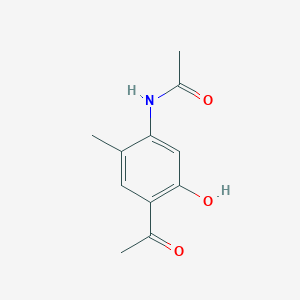

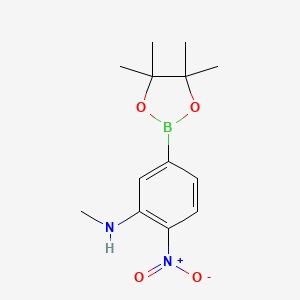
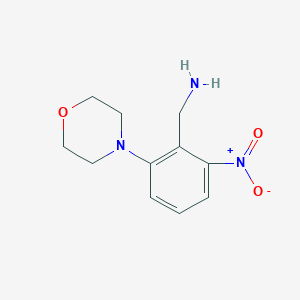
![3-Oxa-9-azabicyclo[3.3.1]nonan-7-amine](/img/structure/B13856025.png)
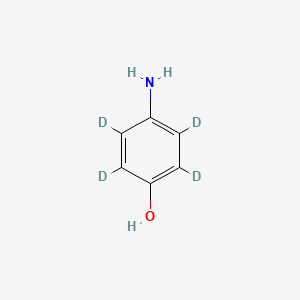
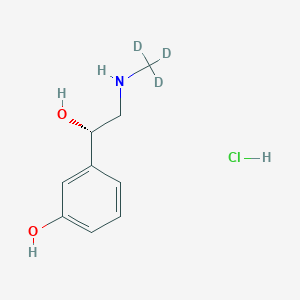
![Bis(2-Methyl-10H-Benzo[b]Thieno[2,3-e][1,4]Diazepin-4-yl)Amine](/img/structure/B13856038.png)
